

Spectroscopic and Structural Elucidation of Pterisolic Acid F: A Technical Guide

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Compound of Interest

Compound Name: *Pterisolic acid F*

Cat. No.: *B15593640*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F, a novel ent-kaurane diterpenoid, was first isolated from the fern *Pteris semipinnata*. Its chemical structure was meticulously elucidated through comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). This technical guide provides an in-depth overview of the spectroscopic data and the experimental protocols utilized in the characterization of **Pterisolic acid F**, presenting a valuable resource for researchers in natural product chemistry and drug discovery.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Pterisolic acid F**.

Table 1: Mass Spectrometry Data for **Pterisolic Acid F**

| Parameter | Value |
|-------------------|--|
| Ionization Mode | Positive |
| Measured m/z | 389.1935 [M+Na] ⁺ |
| Molecular Formula | C ₂₀ H ₃₀ O ₆ |
| Calculated Mass | 389.1940 |

Nuclear Magnetic Resonance (NMR) Data

The structural framework of **Pterisolic acid F** was established through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Pterisolic Acid F** (500 MHz, CD₃OD)

| Position | δ H (ppm) | Multiplicity | J (Hz) |
|-------------|------------------|--------------|--------|
| 1 α | 1.85 | m | 11.5 |
| 1 β | 1.10 | m | |
| 2 α | 1.70 | m | |
| 2 β | 1.65 | m | |
| 3 α | 1.45 | m | |
| 3 β | 1.25 | m | |
| 5 | 1.60 | d | 6.5 |
| 6 α | 2.30 | m | |
| 6 β | 2.15 | m | |
| 7 α | 1.80 | m | |
| 7 β | 1.55 | m | |
| 9 | 2.10 | d | |
| 11 α | 1.50 | m | 18.0 |
| 11 β | 1.35 | m | |
| 12 α | 1.95 | m | |
| 12 β | 1.75 | m | |
| 13 | - | - | |
| 14 α | 2.50 | d | |
| 14 β | 2.25 | d | 18.0 |
| 17 | 3.65 | s | |
| 18 | 1.20 | s | |
| 20 | 1.15 | s | |

Table 3: ^{13}C NMR Spectroscopic Data for **Pterisolic Acid F** (125 MHz, CD_3OD)

| Position | δC (ppm) |
|----------|------------------|
| 1 | 40.5 |
| 2 | 19.8 |
| 3 | 38.0 |
| 4 | 44.5 |
| 5 | 57.0 |
| 6 | 23.5 |
| 7 | 39.5 |
| 8 | 55.0 |
| 9 | 60.5 |
| 10 | 40.0 |
| 11 | 19.0 |
| 12 | 34.0 |
| 13 | 48.0 |
| 14 | 36.5 |
| 15 | 218.0 |
| 16 | 78.5 |
| 17 | 65.0 |
| 18 | 29.0 |
| 19 | 181.0 |
| 20 | 16.0 |

Experimental Protocols

Isolation of Pterisolic Acid F

The dried and powdered whole plants of *Pteris semipinnata* were extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Pterisolic acid F**.

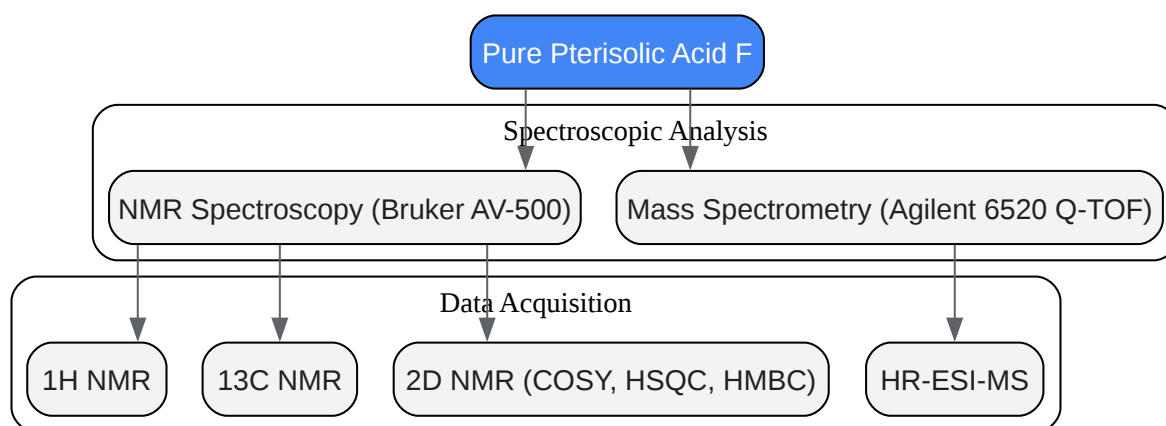


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Figure 1. Isolation workflow for **Pterisolic acid F**.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CD_3OD : δH 3.31, δC 49.0), and coupling constants (J) are in Hertz (Hz). HR-ESI-MS data were obtained on an Agilent 6520 Q-TOF mass spectrometer.

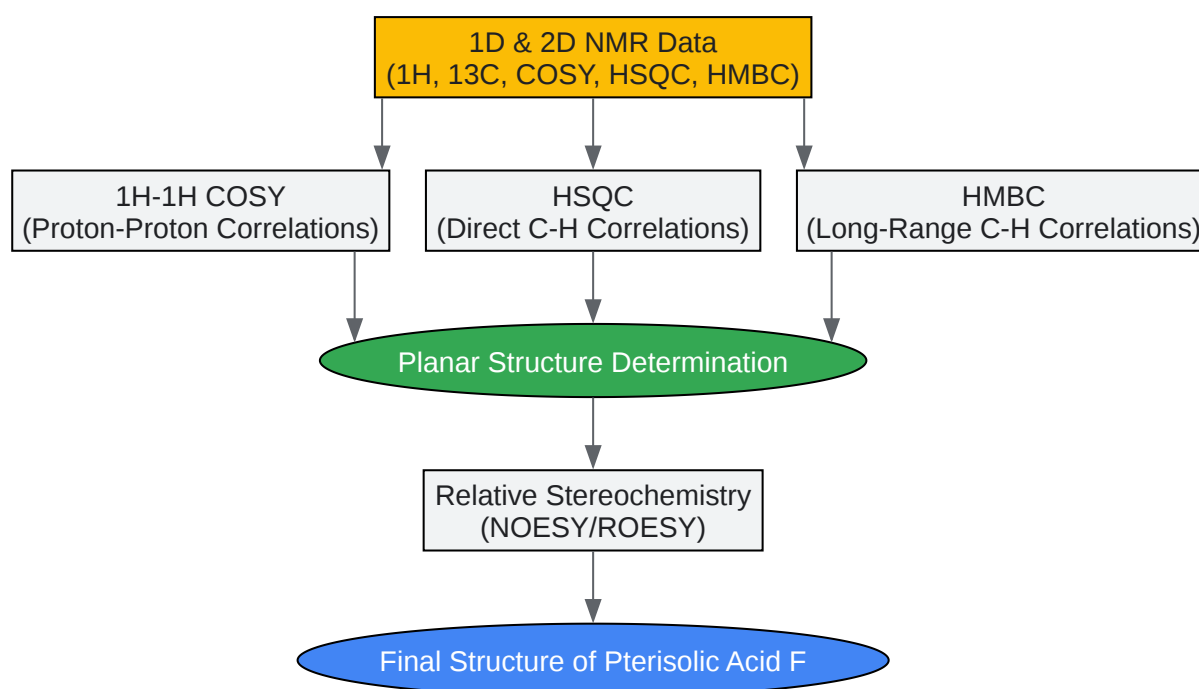


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Figure 2. Workflow for spectroscopic data acquisition.

Structural Elucidation Logic

The determination of the planar structure and relative stereochemistry of **Pterisolic acid F** was based on the comprehensive analysis of its 2D NMR data, including COSY, HSQC, and HMBC experiments.



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Figure 3. Logical flow of structure elucidation.

Conclusion

The data and protocols presented herein provide a comprehensive spectroscopic profile of **Pterisolic acid F**. This guide serves as a foundational reference for the identification of this compound and can aid in the synthesis of its analogs for further investigation in drug development programs. The detailed experimental procedures also offer a practical guide for the isolation and characterization of similar natural products.

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